3,4,6-Trifluoropyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3F3N2 |
|---|---|
Molecular Weight |
148.09 g/mol |
IUPAC Name |
3,4,6-trifluoropyridin-2-amine |
InChI |
InChI=1S/C5H3F3N2/c6-2-1-3(7)10-5(9)4(2)8/h1H,(H2,9,10) |
InChI Key |
BWIPXQWHJMCRHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1F)N)F)F |
Origin of Product |
United States |
The Strategic Value of Fluorinated Heterocycles
Fluorinated heterocycles are organic compounds containing a ring structure with at least one atom other than carbon and one or more fluorine atoms. The introduction of fluorine into these molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity and small atomic size lead to strong carbon-fluorine bonds, enhancing metabolic stability and influencing molecular conformation. numberanalytics.comtandfonline.com These characteristics are highly desirable in medicinal chemistry, where they can improve a drug's efficacy, bioavailability, and half-life. tandfonline.comtandfonline.com Consequently, fluorinated heterocycles are integral to a significant portion of modern pharmaceuticals and agrochemicals. numberanalytics.com Their applications also extend to materials science, where they are used in the creation of specialized polymers and liquid crystals. numberanalytics.com
The synthesis of these valuable compounds often relies on the use of fluorinated building blocks from the outset of a synthetic plan. tandfonline.comtandfonline.com This approach allows for precise control over the placement of fluorine atoms within the target molecule, a critical factor in achieving the desired properties.
Aminopyridines: a Cornerstone of Synthesis
Aminopyridines, which consist of a pyridine (B92270) ring substituted with an amine group, are recognized as versatile intermediates in organic synthesis. morressier.comnih.gov They serve as foundational motifs in the discovery of new drugs and are instrumental in the construction of more complex heterocyclic systems like pyrimidines and imidazoles. morressier.comnih.gov The presence of the amino group provides a reactive handle for a variety of chemical transformations, enabling the diversification of molecular structures. morressier.com
Traditional methods for synthesizing 2-aminopyridines often require harsh reaction conditions and can result in low yields and mixtures of isomers. morressier.com However, modern synthetic strategies, such as those starting from pyridine N-oxides, offer milder and more regioselective routes to these important compounds. morressier.com The development of efficient and flexible methods for the synthesis of aminopyridines remains an active area of research, driven by their broad utility in medicinal and materials chemistry. nih.gov
3,4,6 Trifluoropyridin 2 Amine: a Compound of Growing Importance
Historical Development of Synthetic Approaches to Fluorinated Aminopyridines
The journey to synthesize complex molecules like fluorinated aminopyridines began with foundational reactions that often required severe conditions. Early methods for introducing fluorine to aromatic rings included the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates. For amination, direct substitution on halo-pyridines often necessitated high temperatures and pressures, particularly for less activated positions on the pyridine ring google.com.
Over time, the field has evolved significantly. The development of new fluorinating agents and catalytic systems has provided milder and more selective methods for creating C-F bonds acs.org. Similarly, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of C-N bonds, offering alternatives to classical nucleophilic aromatic substitution (SNAr) researchgate.net. These advancements have made previously inaccessible or difficult-to-synthesize fluorinated aminopyridines more readily available. For instance, methods for preparing aminopyridines have expanded from harsh amination of halopyridines with sodamide or ammonia (B1221849) to more controlled catalytic processes google.com.
Established Synthetic Pathways to this compound
The primary routes for the synthesis of this compound rely on two major strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination.
Nucleophilic aromatic substitution is a cornerstone for the functionalization of electron-deficient aromatic systems like polyfluoropyridines. The strong electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen atom activates the ring towards attack by nucleophiles.
The synthesis of this compound via SNAr typically starts from a more highly fluorinated pyridine, such as 2,3,4,6-tetrafluoropyridine. The regioselectivity of the nucleophilic attack is a critical factor. In polyfluoropyridines, the positions most activated towards nucleophilic attack are those para (4-position) and ortho (2- and 6-positions) to the ring nitrogen nih.gov.
For a starting material like 2,3,4,6-tetrafluoropyridine, the fluorine atoms at the 2- and 6-positions are highly activated. An incoming amine nucleophile will preferentially attack one of these sites. The reaction with an amine source, such as ammonia, leads to the displacement of the fluorine atom at the 2-position to yield the desired 2-amino product. The general order of reactivity for fluorine displacement on pentafluoropyridine (B1199360) is well-established: 4-F > 2-F > 6-F > 3-F > 5-F nih.gov. This principle underpins the selective synthesis of aminotrifluoropyridines from tetrafluoropyridine precursors. For example, the reaction of 2,3,5,6-tetrafluoropyridine (B1295328) with aqueous ammonia under pressure has been shown to produce 2-amino-3,5,6-trifluoropyridine, demonstrating the feasibility of selective amination at the 2-position google.com.
The choice of amine source and reaction conditions significantly impacts the outcome of the SNAr synthesis. Ammonia is the most direct source for introducing a primary amino group. It is typically used in a concentrated aqueous or ethanolic solution and often in large excess to maximize the formation of the primary amine and prevent subsequent reactions of the product with the starting material chemguide.co.uklibretexts.org.
The reaction generally requires heating in a sealed vessel to achieve a sufficient reaction rate, as ammonia is a gas at ambient temperature and pressure chemguide.co.uk. The conditions must be carefully controlled to achieve selective mono-amination and avoid over-reaction, which could lead to di- or tri-substituted products.
| Starting Material | Amine Source | Solvent | Temperature | Pressure | Product | Reference |
|---|---|---|---|---|---|---|
| 2,3,5,6-Tetrafluoropyridine | Aqueous Ammonia | Water | 50°C | High | 2-Amino-3,5,6-trifluoropyridine | google.com |
| 1-Bromoethane (for comparison) | Concentrated Ammonia | Ethanol | Heated in sealed tube | High | Ethylamine | chemguide.co.uk |
| Pentafluoropyridine | Piperazine | DMF | Reflux | Atmospheric | 4-(2,3,5,6-Tetrafluoropyridin-1-yl)piperazine | nih.govresearchgate.net |
As an alternative to the often harsh conditions of SNAr, palladium-catalyzed C-N cross-coupling reactions offer a milder and highly versatile method for synthesizing aryl amines.
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between aryl halides (or triflates) and amines. This reaction has been widely adopted due to its broad substrate scope and functional group tolerance, often succeeding where classical methods fail nih.gov.
The synthesis of this compound could be envisioned starting from 2-chloro-3,4,6-trifluoropyridine or 2-bromo-3,4,6-trifluoropyridine and an ammonia equivalent. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the key steps of the catalytic cycle.
| Component | Examples | Function |
|---|---|---|
| Palladium Precursor | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, RuPhos, BippyPhos | Stabilizes the palladium center and promotes catalytic steps |
| Base | NaOt-Bu, K3PO4, Cs2CO3 | Deprotonates the amine to form the active nucleophile |
| Amine Source | Ammonia, Benzophenone imine, Primary or Secondary Amines | Nitrogen nucleophile |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
This methodology provides a valuable synthetic route that can often be performed under significantly milder conditions (lower temperatures and pressures) than traditional SNAr reactions, making it a key strategy in modern organic synthesis.
Palladium-Catalyzed Amination Protocols
Catalyst Systems and Ligand Effects in Amination
The introduction of an amine group onto a polyfluorinated pyridine ring to generate compounds like this compound can be accomplished through two principal pathways: direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. The choice of method and the specific catalytic system are dictated by the reactivity of the substrate and the desired reaction efficiency.
For highly electron-deficient rings such as tetrafluoropyridines, direct amination via SNAr is often feasible without a metal catalyst. The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen sufficiently activates the pyridine core for attack by a nucleophile like ammonia or an amine. For instance, 2-amino-3,5,6-trifluoropyridine can be prepared by heating 2,3,5,6-tetrafluoropyridine with aqueous ammonia under pressure. Another approach involves reacting a trifluoropyridine with hydrazine, followed by a reduction step using a catalyst like Raney nickel to yield the 2-aminopyridine (B139424) derivative. researchgate.net
However, for more complex or less reactive substrates, and to achieve higher selectivity and yields under milder conditions, the palladium-catalyzed Buchwald-Hartwig amination has become the state-of-the-art methodology for C-N bond formation. nih.gov The success of this reaction is critically dependent on the choice of phosphine ligand coordinated to the palladium center. These ligands must be bulky and electron-rich to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.com
Over the past two decades, several generations of biaryl phosphine ligands have been developed, each offering improved scope and efficiency. The choice of ligand can dramatically influence reaction outcomes, with some ligands being better suited for primary amines while others excel with secondary amines or challenging substrates. nih.govnih.gov
Below is a table of representative biaryl phosphine ligands commonly employed in Buchwald-Hartwig amination reactions. While specific comparative data for the synthesis of this compound is not extensively detailed in the literature, the principles of ligand selection based on steric and electronic properties are directly applicable.
Table 1: Representative Buchwald-Hartwig Ligands and Their Characteristics
| Ligand Name | Structure | Key Features & Applications |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for a wide range of substrates, including aryl chlorides. Effective for coupling primary and secondary amines. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly effective for the coupling of sterically hindered secondary amines and primary aliphatic amines. nih.gov |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Exhibits high catalytic activity for coupling primary amines. The rate-limiting step can differ from other ligands like RuPhos. nih.gov |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | An early generation, versatile ligand effective for the amination of aryl chlorides and bromides. nih.gov |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Features a dimethylamino group that can influence catalyst stability and activity. Used in process-scale synthesis. nih.gov |
The selection of the appropriate ligand is crucial. For example, in the synthesis of certain antiviral compounds, JohnPhos was found to be effective for coupling an amine to a chloroimidazopyridine, whereas other ligands like BINAP resulted in significantly lower yields. nih.gov Computational studies have shown that ligands like BrettPhos and RuPhos exhibit different catalytic activities due to their distinct steric hindrance and electronic structures, which affects the energy barriers of the rate-limiting steps in the catalytic cycle. nih.gov
Emerging and Sustainable Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing complex molecules like fluorinated pyridines. These emerging strategies prioritize precise molecular control and adherence to the principles of green chemistry.
Chemo- and Regioselective Control in Multi-fluorinated Pyridine Synthesis
Achieving chemo- and regioselectivity is a central challenge in the synthesis of polysubstituted heterocycles. In the context of multi-fluorinated pyridines, the inherent reactivity of the ring offers opportunities for selective functionalization.
The substitution pattern on polyfluoropyridine rings is governed by the powerful activating and directing effects of the fluorine atoms and the ring nitrogen. In nucleophilic aromatic substitution (SNAr) reactions on pentafluoropyridine, for example, nucleophilic attack generally occurs at the C-4 position (para to the nitrogen), as this position is most activated. youtube.com This inherent selectivity has been exploited to synthesize a variety of 4-substituted tetrafluoropyridine derivatives. researchgate.net
However, this selectivity is not absolute and can be manipulated. Research has shown that reaction conditions are a determining factor. While mild basic conditions favor C-4 substitution on pentafluoropyridine, harsher conditions (e.g., reflux) can promote substitution at the C-2 and C-6 positions (ortho to the nitrogen). nih.gov This allows for the controlled, sequential replacement of fluorine atoms to build up molecular complexity. For instance, reacting pentafluoropyridine with controlled stoichiometry of a nucleophile under reflux can lead to selective di- or tri-substituted products. nih.gov
The nature of substituents already present on the ring also plays a critical role in directing subsequent reactions. A study on the nucleophilic substitution of 3-substituted 2,6-dichloropyridines demonstrated that the steric properties of the 3-substituent significantly influence whether an incoming nucleophile attacks the C-2 or C-6 position. youtube.com Furthermore, the solvent's ability to act as a hydrogen-bond acceptor can dramatically switch the regioselectivity, highlighting the subtle interplay of factors that can be tuned to achieve a desired outcome. youtube.com
Modern cross-coupling strategies also offer exquisite control. By judicious selection of palladium catalysts and ligands, chemists can differentiate between various halogen leaving groups on a pyridine ring. The generally accepted order of reactivity in Suzuki cross-coupling, for example, is -I > -Br ≥ -OTf » -Cl. This allows for the stepwise and site-selective introduction of different substituents onto a polyhalogenated pyridine core.
Green Chemistry Principles in Fluorinated Heterocycle Synthesis
The synthesis of pharmaceuticals and agrochemicals is increasingly guided by the twelve principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of fluorinated heterocycles is an area where these principles are being actively implemented.
One key aspect is the use of greener solvents. Research has explored replacing traditional volatile organic compounds with alternatives like water, ionic liquids, or fluorinated solvents. nih.gov For certain heterocyclic syntheses, conducting reactions in water not only reduces environmental impact but can also enhance reaction rates and selectivity. Multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are inherently atom-economical and are often amenable to being performed in green solvents like water.
Where possible, avoiding catalysts altogether is a prime green objective. As mentioned, the high reactivity of polyfluorinated pyridines in SNAr reactions can allow for catalyst-free aminations, a significant advantage over methods requiring heavy metal catalysts. researchgate.net
When catalysts are necessary, the focus is on improving their efficiency. The development of highly active catalysts, such as the modern Buchwald-Hartwig systems, allows for very low catalyst loadings (often in the parts-per-million range for process chemistry), which minimizes metal waste. Furthermore, developing reactions that proceed under milder conditions (lower temperatures and pressures) reduces energy consumption.
Finally, the concept of atom economy—maximizing the incorporation of reactant atoms into the final product—is central. One-pot reactions and tandem or cascade reactions, where multiple transformations occur in the same vessel without isolating intermediates, are powerful strategies for improving atom economy and reducing the waste generated from workup and purification steps. The development of a one-pot, metal-free protocol for synthesizing diarylamines from simple aldehydes and amines exemplifies this approach, showcasing high atom economy under mild conditions.
Nucleophilic Aromatic Substitution (SNAr) Reactivity of this compound
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com In this type of reaction, a nucleophile attacks the aromatic ring, leading to the formation of a negatively charged intermediate, which is then stabilized by electron-withdrawing groups. masterorganicchemistry.com The reaction concludes with the departure of a leaving group. masterorganicchemistry.com
Site Selectivity of Halogen Displacement (Fluorine vs. Other Halogens)
In SNAr reactions of polyhalogenated pyridines, the position of nucleophilic attack is highly selective. The presence of multiple fluorine atoms on the pyridine ring of this compound makes it highly susceptible to nucleophilic attack. Generally, in nucleophilic aromatic substitution, fluorine is often a better leaving group than other halogens like chlorine, bromine, or iodine. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the intermediate, and the high electronegativity of fluorine strongly activates the ring towards this attack. masterorganicchemistry.com
For fluorinated pyridines, nucleophilic attack preferentially occurs at the positions ortho or para to the electron-withdrawing groups and the ring nitrogen. In the case of this compound, the fluorine atoms at positions 4 and 6 are most activated towards displacement due to their para and ortho relationship to the ring nitrogen, respectively.
Role of the Amine Functionality in Directing SNAr
The 2-amino group in this compound plays a crucial role in directing the outcome of SNAr reactions. As an electron-donating group, the amine functionality can influence the regioselectivity of nucleophilic attack. While electron-donating groups generally deactivate the ring towards nucleophilic attack, their directing effect can still be significant.
The amine group can direct nucleophilic attack to the ortho and para positions. However, in the context of the highly activated trifluorinated pyridine ring, its primary influence is often seen in concert with the activating effects of the fluorine atoms and the ring nitrogen. The interplay between the electron-donating amine and the electron-withdrawing fluorine atoms can be exploited to achieve selective functionalization. For instance, the amine group can form stable complexes with metals, which can facilitate cyclization and functionalization reactions. rsc.org
Mechanistic Elucidation of SNAr Pathways in Fluorinated Pyridines (e.g., Meisenheimer Complexes)
The mechanism of SNAr reactions on fluorinated pyridines proceeds through the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org This complex is formed when a nucleophile adds to the electron-deficient aromatic ring. nih.gov The negative charge of the Meisenheimer complex is delocalized over the aromatic system and is stabilized by the electron-withdrawing fluorine atoms and the pyridine nitrogen. wikipedia.orgresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have been widely applied to the functionalization of pyridine scaffolds. uiowa.eduresearchgate.net
C-F and C-N Bond Activation in Pyridine Scaffolds
The activation of C-F and C-N bonds in pyridine scaffolds is a key step in many cross-coupling reactions. While C-F bonds are generally strong and their activation can be challenging, transition metal catalysts can facilitate this process. For instance, nickel complexes have been shown to be effective in the C-F activation and subsequent hydrodefluorination of fluorinated pyridines. chemrxiv.org
The activation of C-N bonds in aminopyridines can also be achieved using transition metal catalysts. Ruthenium(II) catalysts, for example, can enable SNAr reactions of aminopyridines with amines as nucleophiles through η⁶-coordination activation. thieme-connect.de The N-aryl-2-aminopyridine structure can form stable complexes with various transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper, leading to cyclization and functionalization. rsc.org
Suzuki-Miyaura and Other Coupling Strategies for Functionalization
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org It typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction has been successfully applied to the functionalization of halogenated pyridines, including those with fluorine substituents.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
In the context of this compound, the fluorine atoms can serve as leaving groups in Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl or vinyl groups onto the pyridine ring. The site-selectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, studies on related bis(triflate) systems have shown that site-selective Suzuki-Miyaura reactions can be achieved with very good selectivity. nih.gov
Other cross-coupling strategies, such as the Hiyama coupling (using organosilicon compounds) and Sonogashira coupling (using terminal alkynes), also provide valuable methods for the functionalization of fluorinated pyridines. nih.govmdpi.com These reactions, along with the Suzuki-Miyaura coupling, offer a diverse toolbox for the synthesis of complex pyridine-based molecules from precursors like this compound.
Table of Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Role | Common Examples |
| Catalyst | Facilitates the reaction cycle | [Pd(PPh₃)₄], Pd(OAc)₂ |
| Ligand | Stabilizes the metal center and influences reactivity | PPh₃, SPhos, XPhos |
| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dissolves reactants and influences reaction rate | Toluene, Dioxane, DMF |
| Organoboron Reagent | Provides the coupling partner | Arylboronic acids, Arylboronic esters |
Other Derivatization and Functionalization Reactions
The strategic modification of this compound can proceed via two main pathways: reactions involving the exocyclic amine group and reactions targeting the pyridine ring itself. These transformations are crucial for the development of novel compounds with tailored properties.
Transformations of the Amine Group
The primary amine group at the 2-position of the pyridine ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of larger molecular scaffolds. While specific literature on the derivatization of this compound is limited, general principles of aminopyridine reactivity can be applied to understand its potential transformations.
Common reactions involving the amine group of similar compounds include acylation, sulfonylation, diazotization followed by substitution, and the formation of Schiff bases. For instance, acylation with acid chlorides or anhydrides would yield the corresponding amides, which can alter the electronic and steric properties of the molecule. Similarly, reaction with sulfonyl chlorides would produce sulfonamides, a common motif in pharmacologically active compounds.
Table 1: Potential Transformations of the Amine Group of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
| Acylation | Acid Chloride (e.g., Acetyl chloride), Base (e.g., Pyridine or Triethylamine) | N-(3,4,6-trifluoropyridin-2-yl)acetamide |
| Sulfonylation | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride), Base | N-(3,4,6-trifluoropyridin-2-yl)-4-methylbenzenesulfonamide |
| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | Imines |
| Diazotization | Sodium nitrite, Aqueous acid (e.g., HCl) | Pyridin-2-yldiazonium salt |
This table represents potential reactions based on the general reactivity of 2-aminopyridines. Specific experimental validation for this compound is required.
Explorations of Ring-Based Electrophilic and Metalation Reactions
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the three fluorine atoms. This deactivation makes classical electrophilic aromatic substitution reactions, such as nitration or halogenation, challenging to achieve and typically requires harsh reaction conditions. The fluorine atoms and the amino group will direct incoming electrophiles to specific positions on the ring, although the strong deactivating effect of the fluorine atoms is likely to be the dominant factor.
Given the electron-deficient nature of the ring, nucleophilic aromatic substitution (SNAr) is a more probable reaction pathway, where one of the fluorine atoms could be displaced by a suitable nucleophile. However, the focus of this section is on electrophilic and metalation reactions.
Metalation, particularly directed ortho-metalation (DoM), offers a powerful strategy to functionalize the pyridine ring at a specific position. In this approach, the amine group or a derivatized form of it can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C-3 or C-5 position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.
There is currently a lack of specific published research detailing the electrophilic or metalation reactions of this compound. The high degree of fluorination presents a unique and complex system for such transformations, and further investigation is needed to explore these potential functionalization pathways.
Table 2: Potential Ring-Based Functionalization Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product/Intermediate |
| Directed ortho-Metalation | Strong Base (e.g., n-BuLi, LDA), then Electrophile (E+) | Lithiated intermediate, followed by substitution at C3 or C5 |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., NaOMe, R2NH) | Substitution of a fluorine atom |
This table outlines potential reaction pathways. The feasibility and outcome of these reactions for this compound require experimental investigation.
Computational and Theoretical Investigations of 3,4,6 Trifluoropyridin 2 Amine
Electronic Structure Analysis and Molecular Orbital Theory
The arrangement of electrons within a molecule dictates its fundamental chemical and physical properties. Electronic structure analysis and molecular orbital theory offer a quantum mechanical description of this arrangement, providing a basis for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary computational method for investigating the properties of substituted pyridines due to its balance of accuracy and computational cost. ias.ac.inresearchgate.net DFT calculations are used to determine a molecule's ground-state electronic structure, optimized geometry (bond lengths and angles), charge distribution, and vibrational frequencies. journaleras.comresearchgate.net For fluorinated pyridines, DFT is particularly useful for understanding the significant electronic perturbations caused by the highly electronegative fluorine atoms.
In a typical DFT study on a molecule such as 3,4,6-Trifluoropyridin-2-amine, the coordinates of the atoms are used to calculate the electron density and, from that, the total energy of the system. By minimizing this energy, the most stable three-dimensional structure of the molecule can be predicted. researchgate.net These calculations would reveal how the presence of three fluorine atoms and an amino group affects the planarity of the pyridine (B92270) ring and the bond lengths between its atoms. For instance, DFT studies on other substituted pyridines have shown that substituents can cause noticeable changes in the C-N bond lengths and the C-N-C bond angle within the pyridine ring. researchgate.net
Table 1: Representative Predicted Geometric Parameters for this compound from a DFT Calculation
| Parameter | Predicted Value (Å or °) | Description |
| C2-N(H₂) Bond Length | ~1.36 Å | The length of the bond between the pyridine ring and the amino group. |
| C-F Bond Lengths | ~1.33 - 1.35 Å | The lengths of the bonds between carbon and fluorine atoms. |
| Pyridine Ring C-C Bonds | ~1.38 - 1.40 Å | The bond lengths between carbon atoms within the aromatic ring. |
| Pyridine Ring C-N Bonds | ~1.33 - 1.34 Å | The bond lengths between the ring carbon and nitrogen atoms. |
| C-N-C Bond Angle | ~117° | The bond angle within the pyridine ring involving the nitrogen atom. |
Note: The values in this table are representative examples based on DFT calculations of similar fluorinated and aminated aromatic compounds and are intended for illustrative purposes. Specific values for this compound would require a dedicated computational study.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. numberanalytics.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.govresearchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. numberanalytics.com
Table 2: Predicted Effects of Substituents on Frontier Orbital Energies
| Substituent | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |
| Fluorine (-F) | Lowers | Lowers | Generally Increases |
| Amino (-NH₂) | Raises | Slightly Raises | Generally Decreases |
Note: This table illustrates general trends observed in computational studies of substituted aromatic systems.
Prediction of Reaction Pathways and Regioselectivity
Computational methods are invaluable for predicting how a molecule will react, including the most likely pathways a reaction will follow and the specific positions on the molecule where reactions will occur (regioselectivity).
Nucleophilic aromatic substitution (SNAr) is a key reaction for fluorinated pyridines. rsc.org Computational chemists can model this reaction by calculating the energy of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. acs.org
For this compound, a nucleophile could potentially attack any of the carbon atoms bearing a fluorine atom (positions 3, 4, and 6). Transition state calculations for a nucleophilic attack (e.g., by an amine or hydroxide) at each of these positions would reveal the activation energy for each pathway. The pathway with the lowest activation energy will be the most favorable and will predict the major product of the reaction. nih.govresearchgate.net Studies on related systems show that such calculations can successfully predict the regioselectivity of nucleophilic substitution on substituted pyridines. researchgate.net
The regioselectivity of nucleophilic attack on the pyridine ring is governed by the combined electronic effects of its substituents. lumenlearning.com In this compound, the electron-withdrawing fluorine atoms (-I, -M effects) decrease the electron density of the ring, making it more susceptible to nucleophilic attack, particularly at the positions ortho and para to them. The pyridine nitrogen atom also withdraws electron density, further activating the ring at the C2, C4, and C6 positions. quimicaorganica.org Conversely, the amino group is a strong electron-donating group (+M effect) that increases electron density, especially at the ortho and para positions relative to it (C3 and C5), thus deactivating them toward nucleophilic attack.
Computational models can quantify these competing effects by calculating the partial atomic charges or mapping the molecular electrostatic potential (MEP). The MEP would show regions of positive potential (electron-poor, susceptible to nucleophilic attack) and negative potential (electron-rich). For this molecule, the most positive potential is expected on the carbon atoms at positions 4 and 6, making them the most likely sites for nucleophilic substitution. The aryne distortion model, which correlates the geometry of aryne intermediates with regioselectivity, has also been successfully used to predict reaction outcomes in related pyridine systems. nih.gov
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape of a molecule (conformation) and how it interacts with other molecules are crucial for its physical properties and biological activity.
Computational methods can predict the most stable conformations of this compound by calculating the energy of different spatial arrangements, for example, the rotation of the amino group relative to the pyridine ring. nih.govrsc.org
Furthermore, these models can identify and characterize the non-covalent interactions that govern how the molecules interact with each other in a solid or liquid state. For this compound, the most significant intermolecular interactions are expected to be hydrogen bonds. The amino group (-NH₂) provides two hydrogen bond donors, while the pyridine nitrogen and the three fluorine atoms can act as hydrogen bond acceptors. acs.org
Studies on similar fluorinated amine compounds have identified strong N-H···N and unusually short N-H···F-C hydrogen bonds. nih.govacs.org The formation of these hydrogen bonds can lead to the self-assembly of molecules into specific architectures like dimers or one-dimensional chains, significantly influencing properties like melting point and solubility. mostwiedzy.pluj.edu.plroaldhoffmann.com The strength of these interactions can be estimated computationally, providing insight into the structure and stability of the crystalline solid. nih.govacs.org
Table 3: Potential Intermolecular Hydrogen Bonds in this compound
| Donor | Acceptor | Type of Interaction | Significance |
| Amino Group (N-H) | Pyridine Nitrogen (N) | N-H···N | A common and relatively strong hydrogen bond that often directs crystal packing. acs.org |
| Amino Group (N-H) | Fluorine Atom (C-F) | N-H···F-C | A weaker but significant interaction, often observed in fluorinated organic compounds. acs.org |
Hydrogen Bonding in Fluoropyridine Systems
The presence of fluorine atoms and an amino group in this compound suggests a complex landscape of potential hydrogen bonding interactions. Computational studies on analogous fluorinated pyridine and aminopyrimidine derivatives have shed light on the types of hydrogen bonds that can form, including conventional N-H···N and N-H···O bonds, as well as weaker C-H···F and C-H···π interactions.
Research on a structurally related compound, 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, revealed that in the crystalline state, the packing is governed by a combination of N−H⋯O, C−H⋯F, and C−H⋯π interactions. nih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, showed that F⋯H/H⋯F contacts made the most significant contribution to the crystal packing, accounting for 35.6% of the total surface contacts. This was followed by O⋯H/H⋯O (17.8%) and H⋯H (12.7%) contacts. nih.govresearchgate.net Such findings underscore the critical role of the fluorine substituents in directing the supramolecular assembly.
In the crystal structure of 2-amino-4-methoxy-6-methylpyrimidinium 4-chlorobenzoate, a combination of N—H⋯O hydrogen bonds and π–π stacking interactions are observed. nih.gov The Hirshfeld surface analysis for this compound indicated that H⋯H interactions were the most significant contributor to the crystal packing, followed by O⋯H/H⋯O, H⋯Cl/Cl⋯H, and C⋯H/H⋯C contacts. nih.gov Similarly, studies on 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide show a dominance of O⋯H/H⋯O and H⋯H contacts in the crystal packing. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound Systems (Illustrative)
| Donor | Acceptor | Type of Interaction | Typical Distance (Å) | Significance |
| N-H (amino) | N (pyridine) | Strong, Intermolecular | 2.8 - 3.2 | Primary interaction driving self-assembly |
| N-H (amino) | O (solvent/co-crystal) | Strong, Intermolecular | 2.7 - 3.1 | Important in solvated or co-crystal forms |
| C-H (pyridine) | F (pyridine) | Weak, Inter/Intramolecular | 3.0 - 3.5 | Contributes to packing stability |
| C-H (pyridine) | π-system (pyridine) | Weak, Intermolecular | 3.2 - 3.8 | Influences crystal packing and orientation |
Note: The data in this table is illustrative and based on findings from structurally related compounds. Specific experimental or computational data for this compound is not available in the cited literature.
Tautomerism Studies (e.g., amino-imino)
Tautomerism, the interconversion of structural isomers, is a fundamental concept in heterocyclic chemistry. For 2-aminopyridine (B139424) derivatives, the most common form of tautomerism is the equilibrium between the amino and imino forms. In the case of this compound, this would involve the migration of a proton from the exocyclic amino group to the ring nitrogen atom, resulting in 3,4,6-trifluoro-1,2-dihydropyridin-2-imine.
Computational studies, typically employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. For the parent 2-aminopyridine and its methylated derivatives, theoretical calculations have consistently shown that the amino tautomer is significantly more stable than the imino form in the gas phase. researchgate.net For instance, a DFT/B3LYP study on 2-amino-4-methylpyridine (B118599) calculated the canonical amino tautomer to be 13.60 kcal/mol more stable than the next most stable tautomer. The calculated energy barrier for the proton transfer from the amino to the imino form was found to be substantial, at 44.81 kcal/mol. researchgate.net
Solvation effects can also play a role in tautomeric equilibria. Computational models that incorporate a solvent continuum, such as the Polarizable Continuum Model (PCM), have been used to study tautomerism in solution. These models have shown that polar solvents can differentially stabilize the tautomers, sometimes shifting the equilibrium. researchgate.net
Table 2: Calculated Relative Energies of Amino vs. Imino Tautomers for a Related 2-Aminopyridine System (Illustrative)
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Conclusion |
| 2-Amino-4-methylpyridine (Amino) | B3LYP/6-311++G(d,p) | 0.00 | Most stable tautomer |
| 2-Amino-4-methylpyridine (Imino) | B3LYP/6-311++G(d,p) | +13.60 | Significantly less stable |
Note: This table is based on data for 2-amino-4-methylpyridine and serves as an illustrative example of the typical energy differences found in such systems. researchgate.net Specific computational data for this compound is not available in the cited literature.
Applications of 3,4,6 Trifluoropyridin 2 Amine As a Synthetic Building Block
Precursor for Advanced Fluorinated Pyridine (B92270) Derivativesnih.govnih.govresearchgate.net
The strategic placement of fluorine atoms on the pyridine ring significantly influences the chemical reactivity and properties of the resulting molecules. 3,4,6-Trifluoropyridin-2-amine serves as a key starting material for the synthesis of more complex and highly functionalized fluorinated pyridines. These derivatives are of great interest due to the unique characteristics that fluorine imparts, such as altered basicity and metabolic stability. nih.gov
The presence of the amino group on the this compound scaffold provides a handle for further functionalization. This allows for the introduction of a variety of substituents onto the pyridine ring through reactions such as diazotization followed by substitution. cdnsciencepub.com This approach enables the synthesis of a diverse array of multiply substituted pyridines with tailored electronic and steric properties. For instance, the amino group can be converted to other functionalities, paving the way for the construction of intricate molecular architectures. acs.org
The development of new synthetic methodologies, such as photoredox catalysis, has further expanded the possibilities for creating diverse 3-fluoropyridine (B146971) structures from readily available starting materials. acs.org These methods often involve the coupling of different molecular fragments to build the pyridine core, offering a high degree of flexibility in the final product.
The reactivity of this compound and its derivatives makes them suitable for the construction of more complex fused and bridged heterocyclic systems. Intramolecular reactions, such as Michael-type additions of in situ-generated vinylnitroso compounds, have been employed to create a variety of bridged carbobicyclic and fused ring systems. nih.gov These complex scaffolds are of significant interest in medicinal chemistry and materials science.
Furthermore, cascade reactions involving aryl azomethine imines and vinyl cyclic carbonates have been developed to produce a range of fused and bridged carbo- and heterocyclic products. rsc.org These methods are often efficient and atom-economical, providing access to structurally diverse molecules with potential applications in various fields.
Role in the Synthesis of Bio-relevant Scaffolds (excluding biological activity)nih.govnih.govresearchgate.netnih.govnih.gov
Fluorinated pyridine scaffolds are integral components of many biologically relevant molecules. This compound serves as a key starting material for the synthesis of these complex structures, which are often designed to interact with specific biological targets. The incorporation of fluorine can influence the conformation and electronic properties of a molecule, which can in turn affect its binding affinity and selectivity. nih.gov
The incorporation of the trifluoropyridinyl moiety into larger molecules can be achieved through various synthetic strategies. One common approach involves the coupling of the amino group of this compound with other molecular fragments. For example, it can be reacted with carboxylic acids or their derivatives to form amide bonds, or with aldehydes to form imines, which can then be further transformed.
The fluorine atoms on the pyridine ring can also participate in or direct further reactions. Nucleophilic aromatic substitution reactions can be used to replace one or more of the fluorine atoms with other functional groups, allowing for the introduction of additional diversity into the final molecule.
The strategic placement of fluorine atoms can also be used to block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. These design principles are used to create new molecules with improved pharmacokinetic and pharmacodynamic properties.
Utility in Materials Science Precursor Synthesis (excluding material properties)nih.gov
While the primary focus of research on this compound has been in the life sciences, its utility as a precursor for materials science applications is also being explored. The same properties that make fluorinated pyridines attractive for biological applications, such as their unique electronic properties and stability, can also be beneficial in the design of new materials.
For example, fluorinated organic molecules are being investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The incorporation of fluorine can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for these applications. This compound can serve as a building block for the synthesis of the complex organic molecules used in these devices.
Monomer Synthesis for Advanced Polymeric Systems
There is no available research documenting the use of this compound as a direct monomer or as a precursor for the synthesis of monomers for advanced polymeric systems such as polyamides or polyimides. While fluorinated diamines are generally utilized to impart desirable properties like thermal stability, solubility, and low dielectric constants to polymers, specific studies employing the this compound scaffold in this context have not been found.
Precursors for Organic Electronic Materials
No literature was found that describes the application of this compound as a precursor for the synthesis of organic electronic materials. The development of materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) often involves complex heterocyclic and conjugated molecular structures. However, the role of this compound in constructing such materials has not been reported.
Analytical Methodologies in Research on 3,4,6 Trifluoropyridin 2 Amine and Its Derivatives
Advanced Spectroscopic Techniques for Synthetic Confirmation and Mechanistic Studies
Spectroscopy is indispensable for confirming the successful synthesis of 3,4,6-Trifluoropyridin-2-amine and its analogues. These techniques provide direct insight into the molecular structure, bonding, and electronic environment, which are crucial for verifying the identity of the target compound and for studying reaction mechanisms.
Multinuclear NMR spectroscopy is the most powerful tool for the unambiguous structural determination of fluorinated pyridines. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the positions of the fluorine substituents.
¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms in the molecule. For a compound like this compound, one would expect to see a signal for the aromatic proton on the pyridine (B92270) ring and signals for the amine (-NH₂) protons. The aromatic proton's signal will be split by adjacent fluorine atoms (H-F coupling), providing key information about their relative positions. The chemical shift of the amine protons can vary and may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. In the pyridine ring, the carbons bonded to fluorine will show large one-bond carbon-fluorine couplings (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings (²JCF, ³JCF). These coupling patterns are definitive for assigning the substitution pattern on the ring.
¹⁹F NMR: As ¹⁹F is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is highly informative. It directly observes the fluorine environments. The spectrum for this compound would be expected to show three distinct signals, one for each fluorine atom. The splitting patterns of these signals, resulting from fluorine-fluorine (F-F) and fluorine-hydrogen (H-F) couplings, are crucial for confirming the 3,4,6-substitution pattern.
While specific data for this compound is not widely published, data from closely related derivatives illustrates the application of these techniques. For instance, the characterization of 4-(Cyclohexylsulfanyl)-N,N-diethyl-3,5,6-trifluoropyridin-2-amine involved detailed NMR analysis to confirm its structure. nih.gov Similarly, NMR data was crucial in confirming the structure of N-(3,5,6-trifluoropyridin-2-yl)pyrimidin-4-amine, an isomer of the target compound's derivative. google.com
Table 1: Representative NMR Data for a Trifluoro-aminopyridine Derivative Data for 4-(Cyclohexylsulfanyl)-N,N-diethyl-3,5,6-trifluoropyridin-2-amine nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) | Assignment |
| ¹H | 3.44 | dq, J = 7.0, 1.7 | N(CH₂)₂ |
| 1.17 | t, J = 7.0 | N(CH₂CH₃)₂ | |
| ¹³C | 144.5 | ddd, J = 247, 16, 4 | C-F |
| 143.6 | dm, J = 239 | C-F | |
| 135.2 | dd, J = 240, 21 | C-F | |
| 46.0 | d, J = 3 | N-CH₂ | |
| ¹⁹F | -93.3 | m | F |
| -130.7 | m | F | |
| -152.6 | m | F |
Mass spectrometry is a primary technique for determining the molecular weight of a synthesized compound and for gaining structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, confirming the molecular formula.
For this compound (C₅H₃F₃N₂), the expected exact mass would be calculated, and the molecular ion peak [M]⁺ would be observed in the mass spectrum. In HRMS analysis of derivatives, the measured mass is typically found to be within a very narrow margin of the calculated value, confirming the elemental formula. nih.gov
The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for aminopyridines include the loss of small, stable molecules. For this compound, characteristic fragmentation would likely involve:
Loss of an amino radical (•NH₂)
Loss of hydrogen fluoride (B91410) (HF)
Loss of hydrogen cyanide (HCN) from the pyridine ring
Cleavage of the pyridine ring structure
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Formula | Origin |
| 148.02 | [C₅H₃F₃N₂]⁺ | Molecular Ion [M]⁺ |
| 128.02 | [C₅H₂F₂N₂]⁺ | [M - HF]⁺ |
| 121.02 | [C₄H₂F₃N]⁺ | [M - HCN]⁺ |
| 132.03 | [C₅H₃F₃N]⁺ | [M - NH]⁺ |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. For this compound, these methods can confirm the presence of the amine group, the C-F bonds, and the aromatic pyridine ring.
Amine Group (NH₂): The N-H stretching vibrations typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.
Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region.
Carbon-Fluorine Bonds (C-F): The C-F stretching vibrations are very strong in the IR spectrum and are typically found in the 1000-1350 cm⁻¹ region. The exact positions can help distinguish between different fluorinated isomers.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine |
| 1600 - 1650 | N-H Bend | Primary Amine |
| 1400 - 1600 | C=C and C=N Stretch | Aromatic Ring |
| 1000 - 1350 | C-F Stretch | Aryl Fluoride |
Chromatographic Techniques for Reaction Monitoring and Purification in Research
Chromatography is essential for separating the target compound from starting materials, byproducts, and solvents. It is used both qualitatively to monitor the progress of a reaction and quantitatively for purification.
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for analyzing non-volatile compounds in synthetic chemistry. In the context of this compound research, it is used to:
Monitor Reaction Progress: Small aliquots of a reaction mixture can be analyzed over time to track the consumption of reactants and the formation of the product.
Assess Purity: HPLC can separate the final product from impurities, and the area of the product peak relative to the total peak area gives a measure of its purity.
Purification: Preparative HPLC can be used to isolate the pure compound from a crude reaction mixture.
Reversed-phase HPLC is the most common mode used for this class of compounds. Due to the presence of fluorine atoms, specialized fluorinated stationary phases (e.g., pentafluorophenyl or F-columns) can offer alternative selectivity compared to standard C8 or C18 columns, which can be advantageous for separating closely related fluorinated isomers. google.comgoogle.com
Table 4: Typical HPLC Parameters for Analysis of Aminopyridine Derivatives
| Parameter | Typical Setting | Purpose |
| Column | C18, C8, or Pentafluorophenyl (PFP) | Stationary phase for separation based on polarity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives (e.g., formic acid) | Eluent to carry the sample through the column. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Detector | UV-Vis Diode Array Detector (DAD) | Detects aromatic compounds by their UV absorbance. |
| Column Temp. | 25 - 45 °C | Can be adjusted to optimize separation. google.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC is useful for analyzing more volatile starting materials, byproducts, or derivatives.
A significant challenge in the GC analysis of amines is their tendency to interact with active sites on the column, leading to poor peak shape (tailing) and reduced reproducibility. This can often be overcome by:
Using specialized base-deactivated columns designed for amine analysis.
Derivatizing the amine group to make it less polar and more volatile.
Using a high-purity carrier gas (e.g., Helium or Hydrogen).
When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for identifying unknown volatile impurities in a sample mixture.
Table 5: General Gas Chromatography Parameters for Aminopyridine Analysis
| Parameter | Typical Setting | Purpose |
| Column | Capillary column with a polar stationary phase (e.g., PEG-based) or a base-deactivated phase. | Stationary phase for separating volatile compounds. |
| Inlet Temperature | 200 - 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) | Separates compounds based on their boiling points. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for identification. |
Future Research Directions in 3,4,6 Trifluoropyridin 2 Amine Chemistry
Development of Asymmetric Synthetic Routes
The introduction of chirality into fluorinated molecules is of paramount importance, particularly in the synthesis of agrochemicals and pharmaceuticals. While the direct asymmetric synthesis of 3,4,6-trifluoropyridin-2-amine itself is not a primary focus, the development of asymmetric routes to its derivatives is a critical research frontier. Future efforts will likely concentrate on the enantioselective functionalization of the pyridine (B92270) ring, as well as transformations of the amino group.
Key research directions may include:
Chiral Brønsted Acid and Lewis Acid Catalysis: The use of chiral Brønsted acids or Lewis acids to catalyze the enantioselective addition of nucleophiles to the pyridine ring or to activate the substrate for subsequent stereoselective reactions.
Organocatalysis: The application of chiral small organic molecules, such as those derived from cinchona alkaloids or prolinol ethers, to catalyze enantioselective transformations. nih.gov This could involve asymmetric halogenation, alkylation, or arylation reactions on the pyridine core.
Transition-Metal Catalyzed Asymmetric Cross-Coupling: Developing methods for the enantioselective cross-coupling of prochiral derivatives of this compound with various partners. This could involve the use of chiral ligands in conjunction with palladium, nickel, or copper catalysts.
Enzymatic Resolutions and Desymmetrization: Employing enzymes to selectively resolve racemic mixtures of this compound derivatives or to desymmetrize prochiral substrates, offering a green and highly selective approach to chiral molecules.
A significant challenge lies in controlling the regioselectivity and stereoselectivity of these reactions on a highly fluorinated and electron-deficient pyridine ring.
Novel Catalytic Strategies for Selective Functionalization
The selective functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives for screening and application studies. Future research will likely focus on developing novel catalytic strategies that offer high selectivity and efficiency.
Promising areas of investigation include:
C-H Functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation and functionalization at the C-5 position of the pyridine ring would provide a direct route to novel derivatives. Rhodium(III)-catalyzed C-H functionalization has been shown to be effective for the synthesis of other fluorinated pyridines and could be adapted. nih.gov
Selective Cross-Coupling Reactions: Developing catalytic systems for the selective cross-coupling at the C-3, C-4, or C-6 positions. This would involve overcoming the challenge of differentiating between the three C-F bonds, potentially through ligand design or the use of specific catalytic systems that favor oxidative addition at a particular position.
Photoredox Catalysis: Utilizing visible-light-induced photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods. This could include radical additions, perfluoroalkylation, and other functionalization reactions.
Dual Catalysis: Combining two different catalytic cycles, such as transition-metal catalysis and organocatalysis, to achieve unique and selective transformations of the this compound core.
The table below summarizes potential catalytic strategies for the selective functionalization of this compound.
| Catalytic Strategy | Target Position | Potential Reaction | Catalyst Type |
| C-H Functionalization | C-5 | Alkylation, Arylation | Rh(III), Pd(II) |
| Cross-Coupling | C-3, C-4, or C-6 | Suzuki, Sonogashira, Buchwald-Hartwig | Pd(0), Ni(0), Cu(I) |
| Photoredox Catalysis | Various | Radical Addition, Trifluoromethylation | Ru(II), Ir(III) photocatalysts |
Integration into Flow Chemistry and Automated Synthesis Systems
The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reaction control, and the potential for high-throughput synthesis. The integration of this compound chemistry into flow systems is a logical next step for accelerating the discovery and development of its derivatives.
Future research in this area should focus on:
Development of Flow-Based Synthetic Routes: Adapting existing batch syntheses of this compound and its derivatives to continuous flow processes. This will involve optimizing reaction parameters such as temperature, pressure, and residence time in microreactors. uni-mainz.dedurham.ac.uk
Automated High-Throughput Screening: Utilizing automated flow synthesis platforms to rapidly generate libraries of this compound derivatives for biological or materials screening. youtube.com This approach can significantly accelerate the structure-activity relationship (SAR) studies.
In-line Purification and Analysis: Integrating in-line purification techniques, such as solid-phase extraction (SPE) cartridges or scavenger resins, and analytical methods, like HPLC or mass spectrometry, into the flow system to enable real-time reaction monitoring and purification. nih.gov
Telescoped Reactions: Designing multi-step flow syntheses where the output of one reactor is directly fed into the next, avoiding intermediate isolation and purification steps. This can lead to more efficient and sustainable chemical processes.
The use of flow chemistry can also enable the safe handling of hazardous reagents and intermediates that may be involved in the synthesis and functionalization of highly fluorinated compounds. durham.ac.uk
Exploration of Unconventional Reactivity and Transformations
Moving beyond conventional synthetic transformations, the exploration of unconventional reactivity of this compound could unveil novel chemical space and lead to the discovery of unprecedented molecular architectures.
Future research could explore:
Photocatalytic Dearomatization Reactions: Investigating the potential of this compound to undergo photocatalytic dearomatization reactions, such as [2+2] or [4+4] cycloadditions, to access complex three-dimensional scaffolds.
Electrochemical Synthesis and Functionalization: Utilizing electrochemical methods for the synthesis and functionalization of this compound derivatives. wikipedia.org Electrosynthesis can offer unique reactivity and selectivity profiles compared to traditional chemical methods.
Mechanochemical Activation: Exploring the use of mechanical force (ball milling) to induce reactions of this compound, potentially leading to solvent-free and more sustainable synthetic processes.
Reactions under Extreme Conditions: Investigating the reactivity of this compound under high pressure or in supercritical fluids to access novel transformations and materials.
These unconventional approaches could lead to the discovery of new reaction pathways and the synthesis of molecules that are inaccessible through traditional methods.
Advanced Computational Design for New Chemical Entities (excluding biological outcomes)
Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of new chemical entities. By focusing on the intrinsic chemical properties of molecules, computational methods can guide synthetic efforts and predict the outcome of reactions.
Future research in the computational design of new chemical entities based on this compound should include:
Prediction of Reactivity and Regioselectivity: Employing density functional theory (DFT) and other quantum chemical methods to predict the most likely sites for electrophilic and nucleophilic attack, as well as the regioselectivity of various functionalization reactions. frontiersin.org
Design of Novel Ligands and Catalysts: Using computational modeling to design new ligands and catalysts that can achieve high selectivity in the functionalization of the this compound core. This could involve screening virtual libraries of ligands to identify those with the desired electronic and steric properties.
In Silico Screening of Virtual Libraries: Generating large virtual libraries of this compound derivatives and using computational methods to predict their physicochemical properties, such as solubility, stability, and electronic properties, to prioritize synthetic targets. ekb.egnih.gov
Development of Quantitative Structure-Property Relationships (QSPR): Establishing QSPR models that correlate the structural features of this compound derivatives with their chemical properties. These models can then be used to design new molecules with desired characteristics.
By leveraging advanced computational tools, researchers can make more informed decisions in the design and synthesis of new chemical entities derived from this compound, ultimately accelerating the pace of innovation in this field.
Q & A
Q. What are the optimal synthetic routes for 3,4,6-trifluoropyridin-2-amine, and how can regioselectivity be controlled during fluorination?
- Methodological Answer : The synthesis of fluorinated pyridines often employs nucleophilic aromatic substitution (NAS) on polyhalogenated precursors. For this compound, a plausible route involves substituting a pentahalogenated pyridine (e.g., pentafluoropyridine) with ammonia or azide reagents. For example, sodium azide can replace specific fluorine atoms under controlled conditions, followed by reduction to yield the amine group . Regioselectivity is influenced by electronic and steric factors: electron-withdrawing groups (e.g., existing fluorines) direct substitution to meta/para positions. Reaction parameters like temperature (100–150°C), solvent polarity (DMSO or DMF), and catalysts (e.g., CuI) can enhance selectivity .
Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?
- Methodological Answer :
- 19F NMR : Distinct fluorine chemical shifts (δ ~ -120 to -160 ppm) confirm substitution patterns. Coupling constants between adjacent fluorines (e.g., 3JFF ~ 10–20 Hz) provide spatial insights .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z 164.03) validate the molecular formula (C5H4F3N2).
- X-ray Crystallography : Resolves bond angles and crystallographic packing, critical for confirming regiochemistry .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Fluorinated pyridines are generally stable under acidic conditions but may hydrolyze in strong bases. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can assess degradation pathways. HPLC with UV detection monitors decomposition products like defluorinated amines or oxidized species .
Advanced Research Questions
Q. How does the trifluoromethyl group in related pyridine derivatives influence biological activity, and what assays are suitable for evaluating this compound’s interactions with enzymes?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability. For enzyme interaction studies:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (KD) to targets like kinases or GPCRs.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
- Cellular Assays : Fluorinated analogs are tested in cytotoxicity assays (e.g., MTT) or fluorescence-based uptake studies to evaluate bioavailability .
Q. What competing reaction pathways occur during functionalization of this compound, and how can selectivity be optimized?
- Methodological Answer : Competing pathways include:
- Nucleophilic Attack : Amine-directed substitutions at the 2-position vs. fluorine displacement at 3,4,6-positions.
- Oxidation : Formation of pyridine N-oxides under strong oxidizing conditions.
Selectivity is achieved via: - Protecting Groups : Boc-protection of the amine prevents unwanted side reactions.
- Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) enable selective C–F bond activation at specific positions .
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position may show higher electrophilicity due to adjacent fluorines .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., DMSO stabilizes transition states in NAS).
- Docking Studies : Predict binding modes to biological targets, guiding SAR for drug design .
Q. How to resolve contradictions in reported yields for similar fluoropyridine syntheses, and what factors most significantly impact reproducibility?
- Methodological Answer : Discrepancies arise from:
- Purity of Starting Materials : Trace moisture or halides in solvents (e.g., DMF) can deactivate catalysts.
- Reaction Scaling : Microscale vs. bulk reactions may differ in heat transfer efficiency.
- Catalyst Source : Pd(OAc)2 vs. Pd/C can alter reaction pathways in cross-couplings .
Reproducibility is improved by standardizing solvent drying (molecular sieves), catalyst pre-activation, and inert atmosphere (N2/Ar) .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, stoichiometry) for high-yield conditions.
- Safety : Fluorinated compounds may release HF under harsh conditions; handle with PPE and neutralize waste with CaCO3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
